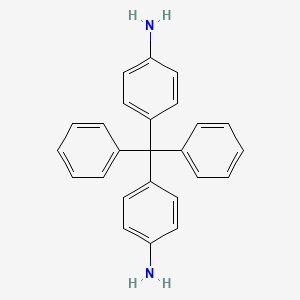

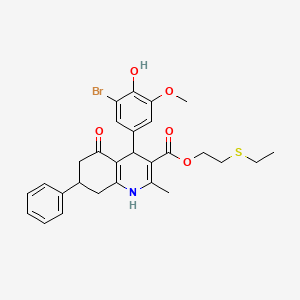

![molecular formula C26H23N3O3 B5063594 2-[(4-anilinophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5063594.png)

2-[(4-anilinophenyl)amino]-3-(4-morpholinyl)naphthoquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(4-anilinophenyl)amino]-3-(4-morpholinyl)naphthoquinone” is a derivative of 1,4-naphthoquinone . Naphthoquinones are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases . The chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .

Synthesis Analysis

The synthesis of 2-amino-1,4-naphthoquinones and 1,4-naphthoquinon-2-sulfides from 1,4-naphthoquinone has been devised using the Lewis acid catalyst BiCl3 . This method has a broad substrate scope and product extraction is easy. It is low-cost, requires mild and sustainable reaction conditions and results in superior product yields .Molecular Structure Analysis

The molecular formula of the compound is C22H15ClN2O2 . The average mass is 374.820 Da and the monoisotopic mass is 374.082214 Da .Chemical Reactions Analysis

The mechanism of action of naphthoquinones could be due to their properties as oxidizing or dehydrogenation agents, in a similar way to hydrogen peroxide and superoxide radicals . In some cases, the biological activity of quinones has been related to their redox properties and their capacity to accept one or two electrons to form the corresponding radical anion (Q^·-) and hydroquinone radical dianion (Q2-) .Mecanismo De Acción

The mechanism of action of naphthoquinones could be due to their properties as oxidizing or dehydrogenation agents, in a similar way to hydrogen peroxide and superoxide radicals . These intermediate species interact with crucial cellular molecules such as oxygen, DNA and proteins, modifying their biological properties .

Direcciones Futuras

The information presented indicates that naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The synthesis of novel derivatives of 1,4-naphthoquinone is of particular interest since these compounds exhibit strong action as antimalarial, antibacterial, antifungal and anticancer agents .

Propiedades

IUPAC Name |

2-(4-anilinoanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3/c30-25-21-8-4-5-9-22(21)26(31)24(29-14-16-32-17-15-29)23(25)28-20-12-10-19(11-13-20)27-18-6-2-1-3-7-18/h1-13,27-28H,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDDXIPOFMBCRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Anilinoanilino)-3-morpholin-4-ylnaphthalene-1,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

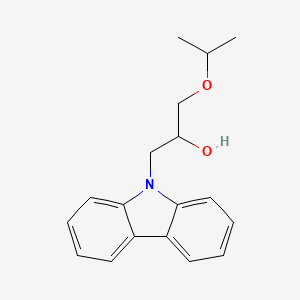

![1-(2-furylmethyl)-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5063518.png)

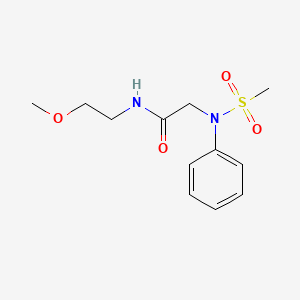

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(4-methylbenzyl)acetamide](/img/structure/B5063520.png)

![3-({[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5063523.png)

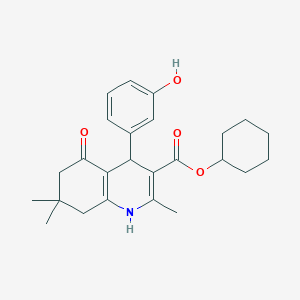

![2-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5063531.png)

![butyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5063560.png)

![N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B5063567.png)

![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5063575.png)

![3-[(5-bromo-2-methoxybenzyl)thio]propanenitrile](/img/structure/B5063578.png)

![2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(2-methylphenyl)butanamide](/img/structure/B5063580.png)